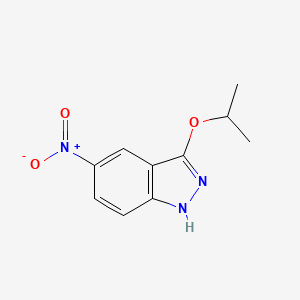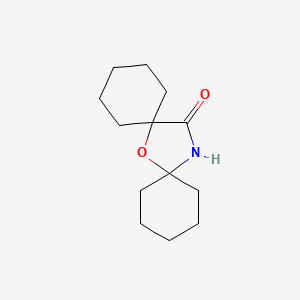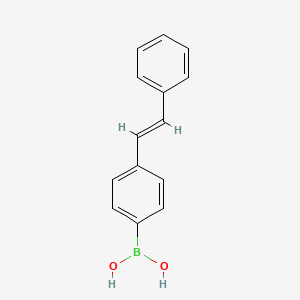
(E)-(4-Styrylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic group and two hydroxyl groups. This compound is particularly notable for its styryl group, which is a vinyl group attached to a phenyl ring. This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-(4-Styrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromostyrene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions. The choice of solvents and catalysts may vary to optimize yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The styryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Halogenated styryl derivatives.
Applications De Recherche Scientifique
(E)-(4-Styrylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-(4-Styrylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the styryl group, making it less versatile in certain synthetic applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl ring, limiting its stability and reactivity.
(E)-(4-Vinylphenyl)boronic acid: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(E)-(4-Styrylphenyl)boronic acid is unique due to its combination of a styryl group and a boronic acid moiety. This structure provides enhanced reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications. Its ability to form stable boronate complexes also makes it valuable in sensing and molecular recognition applications .
Propriétés
Formule moléculaire |
C14H13BO2 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
[4-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |
Clé InChI |
RAHFHNVYCKLZGU-VOTSOKGWSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)

![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
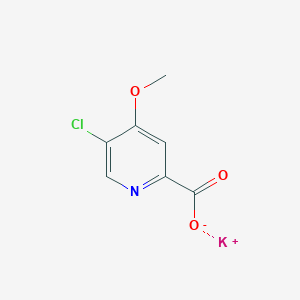
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
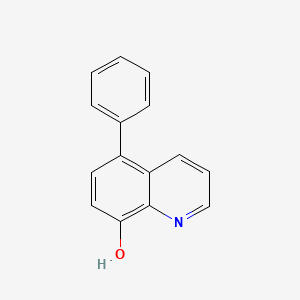
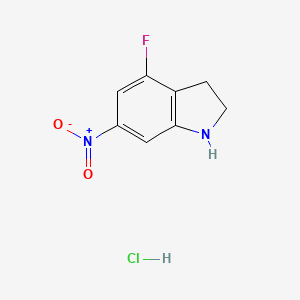

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)

![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
